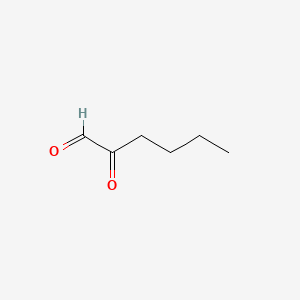

Hexanal, 2-oxo-

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxohexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOSFZIXOKVGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178304 | |

| Record name | Hexanal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-84-0 | |

| Record name | Hexanal, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Oxohexanal

Chemical Synthesis Routes to 2-Oxohexanal

The synthesis of α-keto aldehydes such as 2-oxohexanal can be achieved through several methodologies, primarily involving the oxidation of suitable precursors. The choice of synthetic route often depends on the availability of starting materials, desired yield, and reaction conditions.

Precursor-Based Synthesis Strategies for 2-Oxohexanal

A common and effective method for the preparation of 2-oxohexanal involves the oxidation of an α-methylene group adjacent to a carbonyl group. du.ac.inadichemistry.com One of the most utilized reagents for this transformation is selenium dioxide (SeO₂). du.ac.inadichemistry.com

Oxidation of Hexanal (B45976):

Hexanal can serve as a direct precursor to 2-oxohexanal. The oxidation specifically targets the α-methylene group (C2) of the aldehyde.

Reagent: Selenium Dioxide (SeO₂)

Transformation: The CH₂ group at the α-position to the aldehyde is oxidized to a carbonyl group.

The reaction proceeds by the oxidation of the methylene (B1212753) group adjacent to the carbonyl function, yielding the 1,2-dicarbonyl compound. du.ac.in

| Precursor | Reagent | Product | Reaction Type |

| Hexanal | Selenium Dioxide (SeO₂) | Hexanal, 2-oxo- | Oxidation |

This table is based on the general reactivity of selenium dioxide with aldehydes and ketones.

Another potential precursor is 1-hexene (B165129). A multi-step synthesis can be envisioned, starting with the conversion of 1-hexene to hexan-1-ol via hydroboration-oxidation. Subsequent oxidation of the primary alcohol to hexanal, followed by α-oxidation, would yield 2-oxohexanal. chegg.com

Mechanistic Aspects of 2-Oxohexanal Formation

The mechanism of selenium dioxide oxidation of aldehydes and ketones, such as in the formation of 2-oxohexanal from hexanal, is a well-studied process. youtube.com

Mechanism of Riley Oxidation:

The oxidation of a carbonyl compound with selenium dioxide, known as the Riley oxidation, is believed to proceed through the following steps: youtube.com

Ene Reaction: The reaction is initiated by an ene reaction between the enol form of the carbonyl compound and selenium dioxide.

nih.gov-Sigmatropic Rearrangement: The intermediate formed undergoes a nih.gov-sigmatropic rearrangement.

Decomposition: The resulting unstable compound decomposes to afford the 1,2-dicarbonyl compound and elemental selenium.

Reactivity Profiles of 2-Oxohexanal

The presence of two adjacent carbonyl groups in 2-oxohexanal dictates its reactivity. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group. Furthermore, the α-hydrogens exhibit enhanced acidity, facilitating enolate formation.

Reactions Involving the Alkyl Substituent of 2-Oxohexanal

The term "alkyl substituent" in the context of 2-oxohexanal refers to the butyl group attached to the ketone carbonyl. The reactivity associated with this part of the molecule primarily involves the α-hydrogens on the methylene group adjacent to the ketone (C3). These protons are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, including aldol (B89426) condensations.

Intramolecular Aldol Condensation:

In a related compound, 5-oxohexanal (B8756871), which also possesses two carbonyl groups, intramolecular aldol condensation is a prominent reaction, leading to the formation of cyclic products. chegg.comstackexchange.com For 2-oxohexanal, intermolecular aldol reactions are more likely in the presence of a suitable carbonyl partner. In a self-condensation, the enolate formed at C3 could potentially attack the more electrophilic aldehyde carbonyl of another 2-oxohexanal molecule. libretexts.orgkhanacademy.org

Radical Pathways in 2-Oxohexanal Chemistry

While ionic pathways dominate the chemistry of aldehydes and ketones, radical reactions offer alternative routes for functionalization. Aldehydes can be sources of acyl radicals through hydrogen atom transfer (HAT). nih.govresearchgate.net

Acyl Radical Formation and Subsequent Reactions:

Visible-light photoredox catalysis can facilitate the generation of acyl radicals from aldehydes under mild conditions. nih.gov The aldehydic hydrogen of 2-oxohexanal could be abstracted by a photogenerated radical to form an acyl radical. This reactive intermediate could then participate in various transformations, such as addition to alkenes (Giese-type reaction) or coupling reactions. researchgate.net

Ketones and aldehydes can also act as alkyl radical equivalents through a combination of proton-coupled electron transfer (PCET) and spin-center shift (SCS). nih.gov This allows for the formation of C-C bonds at the carbonyl carbon. For 2-oxohexanal, this could potentially lead to the formation of an α-oxy radical at either the aldehyde or ketone position, which could then add to heteroarenes in Minisci-type reactions. nih.gov

2-Oxohexanal as a Versatile Chemical Building Block

The dicarbonyl nature of 2-oxohexanal makes it a valuable precursor for the synthesis of various heterocyclic compounds. The two electrophilic centers can react with dinucleophiles to form cyclic structures.

Synthesis of Quinoxalines:

One of the most significant applications of α-dicarbonyl compounds is in the synthesis of quinoxalines. The condensation of an α-dicarbonyl compound with an o-phenylenediamine (B120857) is a classical and efficient method for constructing the quinoxaline (B1680401) ring system. nih.gov

Reactants: 2-Oxohexanal and o-phenylenediamine.

Product: A substituted quinoxaline. The butyl group from 2-oxohexanal would be at the 2-position of the quinoxaline ring.

The reaction typically proceeds under mild conditions and often gives high yields of the desired heterocyclic product. researcher.lifenih.govresearchgate.net

Paal-Knorr Pyrrole (B145914) Synthesis:

While the classical Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds, related γ-ketoaldehydes have been shown to be effective in pyrrole formation. wikipedia.orgorganic-chemistry.org For instance, 4-oxohexanal (B8731499) readily reacts with primary amines to form pyrroles. acs.orgnih.gov Although 2-oxohexanal is an α-keto aldehyde, its potential to participate in similar cyclization reactions to form other N-heterocycles should not be disregarded, depending on the reaction partner and conditions.

Utilization of 2-Oxohexanal in Complex Molecule Synthesis

While direct applications of 2-oxohexanal are continually being explored, the utility of closely related oxoaldehydes, such as 5-oxohexanal, provides significant insight into its potential for synthesizing complex molecules. A notable example is the synthesis of hexahydro-6H-benzo[c]chromenone derivatives, which serve as precursors to aflatoxin analogues. This transformation is achieved through a domino organocatalytic enantioselective Michael–acetalization–Henry reaction cascade. acs.orgokstate.eduacs.org

In this sequence, 5-oxohexanal reacts with 2-hydroxynitrostyrene in a one-pot process that forms multiple carbon-carbon and carbon-oxygen bonds, leading to the rapid assembly of a complex polycyclic scaffold. acs.orgmdpi.com The reaction proceeds through a series of sequential steps: an initial Michael addition, followed by an intramolecular acetalization and a subsequent Henry reaction, to construct the core structure of the hexahydro-6H-benzo[c]chromenone. okstate.edu The significance of this approach lies in its efficiency, generating molecular complexity from relatively simple starting materials in a single operation. acs.org

The successful application of 5-oxohexanal in this intricate cascade reaction underscores the synthetic potential of 2-oxohexanal for similar transformations. The presence of two distinct carbonyl functionalities in 2-oxohexanal allows for selective reactions and the potential to construct a diverse array of complex carbocyclic and heterocyclic systems. rsc.orgresearchgate.net

Stereoselective and Organocatalytic Applications in Oxoaldehyde Synthesis

The synthesis of enantiomerically pure complex molecules is a cornerstone of modern organic chemistry, and organocatalysis has emerged as a powerful tool to achieve this. nih.govnih.gov The aforementioned synthesis of hexahydro-6H-benzo[c]chromenones from 5-oxohexanal is a prime example of a highly stereoselective and organocatalytic process. acs.orgokstate.edumdpi.com

The reaction is catalyzed by a chiral secondary amine, such as a Jørgensen-Hayashi-type catalyst, which directs the enantioselective Michael addition of the 2-hydroxynitrostyrene to the oxoaldehyde. mdpi.com This initial step establishes the stereochemistry of the entire cascade, resulting in the formation of the final product with high enantiomeric excess (up to >99% ee). acs.orgacs.org The organocatalyst activates the substrates and controls the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer. acs.org

This domino reaction demonstrates the power of organocatalysis to control the formation of multiple stereocenters in a single synthetic operation. acs.org The principles demonstrated with 5-oxohexanal are directly applicable to 2-oxohexanal, suggesting its potential as a substrate in a variety of organocatalytic, stereoselective reactions, including aldol reactions, Michael additions, and other cascade sequences to generate complex, chiral molecules. scribd.commasterorganicchemistry.com

Below is a table summarizing the results of the organocatalytic cascade reaction involving 5-oxohexanal, which serves as a model for the potential applications of 2-oxohexanal.

| Entry | 2-Hydroxynitrostyrene Substituent | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | H | Jørgensen-Hayashi | 78 | >20:1 | 98 |

| 2 | 4-Me | Jørgensen-Hayashi | 82 | >20:1 | 99 |

| 3 | 4-OMe | Jørgensen-Hayashi | 85 | >20:1 | >99 |

| 4 | 4-Cl | Jørgensen-Hayashi | 75 | >20:1 | 97 |

| 5 | 4-Br | Jørgensen-Hayashi | 72 | >20:1 | 96 |

Data derived from studies on 5-oxohexanal as a representative oxoaldehyde. acs.orgmdpi.com

Biosynthetic Pathways and Metabolic Interconnections of 2 Oxohexanal

Enzymatic Biotransformations Relevant to 2-Oxohexanal Metabolism

The detoxification and conversion of alpha-keto aldehydes like 2-oxohexanal are critical for cellular homeostasis, primarily managed by a range of oxidoreductases.

The aldo-keto reductase (AKR) superfamily of enzymes plays a significant role in the metabolism of aldehydes and ketones. frontiersin.orgoup.com These NAD(P)H-dependent oxidoreductases catalyze the reduction of these carbonyl compounds to their corresponding primary and secondary alcohols. frontiersin.org AKRs are monomeric, soluble enzymes that are crucial for detoxifying a wide array of carbonyl compounds, including those generated from lipid peroxidation and drug metabolism. frontiersin.orgnih.gov

Specifically, enzymes like aldehyde reductase (AKR1A1) exhibit high activity towards various aliphatic and aromatic aldehydes, converting them into less reactive alcohol forms. wikipedia.org While direct studies on 2-oxohexanal are limited, the broad substrate specificity of AKRs suggests they are key players in its reduction. nih.gov These enzymes prefer NADPH as a cofactor, which is typically abundant in its reduced form within cells, favoring the reduction of aldehydes over oxidation. nih.gov The reduction of the aldehyde group of 2-oxohexanal would yield a corresponding alcohol, a critical step in its detoxification pathway. evitachem.com

In addition to reduction, the oxidation of alpha-keto aldehydes is another crucial metabolic route. 2-Oxoaldehyde dehydrogenases are a class of enzymes that catalyze the oxidation of 2-oxoaldehydes to their corresponding 2-oxo acids. wikipedia.orgwikipedia.org For instance, 2-oxoaldehyde dehydrogenase (NAD+) catalyzes the conversion of a 2-oxoaldehyde, using NAD+ and water, to a 2-oxo acid, NADH, and a proton. wikipedia.org This family of enzymes is integral to metabolic pathways such as pyruvate (B1213749) metabolism. wikipedia.orgwikipedia.org

The detoxification of other alpha-dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143) involves several enzymes, including aldehyde reductase, aldose reductase, and 2-oxoaldehyde dehydrogenase, particularly when primary defense systems like the glyoxalase system are depleted. tandfonline.comtandfonline.com This suggests that similar enzymatic systems are likely involved in the metabolism of 2-oxohexanal. 2-Oxoaldehyde dehydrogenases, in particular, provide a direct route to convert reactive alpha-keto aldehydes into carboxylic acids, which can then be further metabolized. tandfonline.comnih.gov

Precursors and Intermediate Metabolites in 2-Oxohexanal Biosynthesis

The generation of 2-oxohexanal is closely tied to the oxidative degradation of larger biomolecules, primarily lipids and amino acids.

Lipid peroxidation, the oxidative degradation of lipids, is a major source of various reactive aldehydes. wikipedia.orglongdom.org This process is initiated by reactive oxygen species attacking polyunsaturated fatty acids (PUFAs) in cell membranes, leading to the formation of unstable lipid hydroperoxides. mdpi.comnih.gov These hydroperoxides subsequently decompose, either non-enzymatically or enzymatically, into a variety of secondary products, including aldehydes, ketones, and alcohols. longdom.orgmdpi.comcabidigitallibrary.org

While common lipid peroxidation products include malondialdehyde and 4-hydroxy-2-nonenal, the breakdown of lipid hydroperoxides can generate a wide array of carbonyl compounds. nih.govnih.gov The formation of alpha-keto aldehydes like 2-oxohexanal from lipid oxidation is plausible, arising from the cleavage of specific oxidized fatty acid chains. The complex series of reactions involved in lipid autoxidation, including initiation, propagation, and termination steps, produces a diverse mixture of volatile and non-volatile compounds. nih.gov The degradation of primary hydroperoxides is a key step that leads to these secondary products. cabidigitallibrary.org

The Strecker degradation is a significant reaction in food chemistry and biological systems that contributes to the formation of aldehydes. brewingforward.com This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound. brewingforward.comagriculturejournals.cz The amino acid is converted into a "Strecker aldehyde," which has one less carbon atom than the original amino acid. brewingforward.com

Alpha-keto aldehydes, such as 2-oxohexanal, can act as the requisite α-dicarbonyl compound in this pathway, reacting with amino acids. Conversely, the formation of dicarbonyl compounds themselves can be a consequence of the Maillard reaction, where reducing sugars and amino acids interact. jst.go.jp Intermediates of the Maillard reaction, such as Amadori products, can degrade to form α-dicarbonyls. jst.go.jpnih.gov These dicarbonyls can then participate in the Strecker degradation of other amino acids to produce various aldehydes. reading.ac.uk Therefore, 2-oxohexanal can be both a product of precursor degradation and a reactant in the formation of other Strecker aldehydes.

Role of 2-Oxohexanal in Metabolic Networks

As a reactive dicarbonyl compound, 2-oxohexanal is an intermediate in several metabolic processes. Its structural analogue, 3-deoxyglucosone (B13542) [(4S,5R)-4,5,6-trihydroxy-2-oxohexanal], is a highly reactive dicarbonyl that arises from the rearrangement of Amadori products during the Maillard reaction. tandfonline.comtandfonline.com 3-Deoxyglucosone is known to be a teratogenic factor and can inactivate aldehyde reductase. wikipedia.org Given the structural similarity, 2-oxohexanal likely participates in similar reactions, acting as a reactive intermediate in carbohydrate and amino acid metabolism. evitachem.com

The presence of both an aldehyde and a ketone functional group makes 2-oxohexanal a versatile molecule capable of undergoing various reactions, including oxidation and condensation. cymitquimica.com Its involvement in metabolic networks is primarily as a transient, reactive species that is quickly metabolized by detoxification enzymes like AKRs and 2-oxoaldehyde dehydrogenases to prevent cellular damage. frontiersin.orgwikipedia.org Its formation from lipid oxidation and its potential to participate in Strecker degradation highlight its interconnectedness with major metabolic pathways. csic.esmdpi.com

Data Tables

Table 1: Key Enzymes in 2-Oxohexanal Metabolism

| Enzyme Family/Class | Specific Enzyme Example | Cofactor | Reaction Catalyzed | Reference |

| Aldo-Keto Reductases (AKRs) | Aldehyde Reductase (AKR1A1) | NAD(P)H | Reduction of aldehydes to primary alcohols. | frontiersin.orgwikipedia.org |

| Oxidoreductases | 2-Oxoaldehyde Dehydrogenase | NAD+/NADP+ | Oxidation of 2-oxoaldehydes to 2-oxo acids. | wikipedia.orgwikipedia.org |

Table 2: Major Pathways Leading to Alpha-Keto Aldehyde Formation

| Pathway | Precursors | Key Intermediates | Product Class | Reference |

| Lipid Peroxidation | Polyunsaturated Fatty Acids (PUFAs) | Lipid Hydroperoxides (LOOH) | Aldehydes, Ketones | longdom.orgmdpi.com |

| Strecker Degradation | α-Amino Acids, α-Dicarbonyls | Schiff Base, Imines | Strecker Aldehydes | brewingforward.comagriculturejournals.cz |

| Maillard Reaction | Reducing Sugars, Amino Acids | Amadori Products | α-Dicarbonyls | jst.go.jpnih.gov |

Participation in Maillard Reaction Mechanisms

The Maillard reaction is a non-enzymatic browning process that occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid or protein. mdpi.combruker.com This complex cascade of reactions is responsible for the desirable color and flavor of many cooked foods. frontiersin.org The reaction proceeds through several stages, beginning with the formation of a Schiff base and subsequent rearrangement to an Amadori product. mdpi.com

The critical step for the involvement of compounds like 2-oxohexanal is the intermediate stage, which is characterized by the degradation of the Amadori product. This degradation leads to the formation of highly reactive dicarbonyl compounds, such as α-keto aldehydes. tandfonline.com One of the most studied reactive dicarbonyls is 3-deoxyglucosone, which is formed from the rearrangement and dehydration of Amadori products. tandfonline.comtandfonline.com

Research indicates that dicarbonyl compounds are key intermediates that can react further with amino acids in a process called Strecker degradation. This reaction produces aldehydes and α-aminoketones, which are precursors to the final flavor and aroma compounds, such as pyrazines. frontiersin.orgtandfonline.com While direct studies detailing the specific formation of 2-oxohexanal within the Maillard reaction are not extensively documented, its structure as an α-keto aldehyde places it firmly within the class of reactive intermediates generated during this process. It can be formed from the degradation of larger sugar molecules or potentially from the oxidation of lipids, which then participate in Maillard-type reactions. The presence of both aldehyde and ketone functionalities makes 2-oxohexanal a versatile reactant capable of undergoing condensation and oxidation reactions that contribute to the formation of the final complex mixture of Maillard reaction products. cymitquimica.com

General Metabolic Roles within Prokaryotic and Eukaryotic Systems

As a reactive carbonyl species, 2-oxohexanal and related α-keto aldehydes are involved in various metabolic processes across different domains of life. Their high reactivity means they can interact with and modify biological macromolecules, influencing cellular function.

Prokaryotic Systems:

In prokaryotes, specific enzymatic pathways exist to metabolize various aldehydes and ketones. Bacteria possess a range of oxidoreductases that can detoxify reactive carbonyl species. For instance, research on copper amine oxidases (CAOs), which are found in bacteria such as Escherichia coli, has revealed their ability to catalyze the degradation of cyclic imines. nih.gov One such reaction involves the cleavage of the C=N bond in a cyclic imine substrate to yield 5-oxohexanal (B8756871), a structural isomer of 2-oxohexanal. nih.gov This demonstrates that prokaryotic enzymes have the capability to process and transform molecules with a hexanal (B45976) backbone. Furthermore, pyrroloquinoline quinone-dependent 2-keto-D-glucose (2KG) dehydrogenase in certain bacteria has a high specificity for oxidizing 2-Keto-D-Glucose, another α-keto aldehyde, into 2-keto-D-gluconic acid. chemsrc.com These findings suggest that prokaryotes have evolved specific enzymatic mechanisms to manage and utilize α-keto aldehydes, potentially including 2-oxohexanal, as part of their metabolic networks.

Eukaryotic Systems:

In eukaryotes, 2-oxohexanal is primarily considered as a reactive dicarbonyl compound that can arise from both carbohydrate and lipid metabolism. The endogenous formation of reactive carbonyls like methylglyoxal and glyoxal is well-established, occurring through pathways such as glycolysis and lipid peroxidation. acs.org 2-Oxohexanal can be formed via similar lipid peroxidation pathways involving polyunsaturated fatty acids. tandfonline.com

These reactive dicarbonyls are significant because they are potent precursors of Advanced Glycation End-products (AGEs). tandfonline.com AGEs are formed when the carbonyl group of a sugar or a reactive dicarbonyl like 2-oxohexanal reacts non-enzymatically with the amino groups of proteins, lipids, or nucleic acids. tandfonline.com This process, known as glycation, can lead to the structural and functional alteration of macromolecules. For example, the reaction of glyoxal, the smallest dialdehyde, with lysine (B10760008) and cysteine residues in proteins leads to the formation of Nϵ-(carboxymethyl)lysine (CML) and S-(carboxymethyl)cysteine (CMC), respectively. tandfonline.com Similarly, 2-oxohexanal can modify proteins, leading to cellular dysfunction.

The detoxification of these reactive species is a crucial cellular process. Enzymes such as aldose reductase and the glyoxalase system play a key role in metabolizing dicarbonyls to less reactive compounds. tandfonline.com Metabolomic studies have identified various metabolites and pathways that are altered in different physiological and pathological states, with gut microbiota playing a significant role in modulating host metabolism. nih.gov While not always directly naming 2-oxohexanal, these studies highlight the complex interplay of metabolites derived from diet and microbial activity, which includes a variety of aldehydes and ketones that enter host metabolic pathways. acs.orgnih.gov A related compound, (E)-4-oxo-2-hexenal, has been shown to induce physiological effects in insects by depleting free thiols, indicating that α,β-unsaturated keto-aldehydes can covalently bind to biologically active molecules and disrupt cellular function in eukaryotes. researchgate.net

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-4-oxo-2-hexenal |

| 2-Keto-D-glucose |

| 2-keto-D-gluconic acid |

| 2-oxohexanal |

| 3-Deoxyglucosone |

| 5-oxohexanal |

| Aldose reductase |

| Amadori product |

| Butylglyoxal |

| Copper amine oxidases |

| Glyoxal |

| Hexanal, 2-oxo- |

| Lysine |

| Methylglyoxal |

| Nϵ-(carboxymethyl)lysine (CML) |

| Pyrazine |

| Pyrroloquinoline quinone-dependent 2-keto-D-glucose dehydrogenase |

| S-(carboxymethyl)cysteine (CMC) |

Natural Occurrence and Environmental Dynamics of 2 Oxohexanal

Advanced Analytical Methodologies for 2 Oxohexanal Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-oxohexanal from other components in a sample, enabling subsequent detection and quantification.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile organic compounds. For 2-oxohexanal, GC can be employed to separate it from other volatile aldehydes, ketones, and organic compounds present in a sample. If 2-oxohexanal exhibits sufficient volatility and thermal stability, direct injection into a GC system is feasible. Typically, capillary columns with non-polar or mid-polar stationary phases (e.g., 5% phenyl methylpolysiloxane) are used. The separation is achieved by a temperature gradient, starting at a lower temperature (e.g., 50-70 °C) and increasing to a higher temperature (e.g., 250-300 °C) to elute less volatile components. Flame Ionization Detectors (FID) are commonly used for detecting organic compounds due to their high sensitivity and broad applicability. When coupled with Mass Spectrometry (GC-MS), it provides both separation and identification capabilities.

Table 5.1.1: Typical GC Parameters for Aldehyde/Ketone Analysis

| Parameter | Specification | Notes |

| Column Type | Capillary column (e.g., DB-5, HP-5) | Non-polar to mid-polar stationary phase |

| Column Length | 30 m | Standard length for good resolution |

| Film Thickness | 0.25 µm | Influences retention and peak shape |

| Carrier Gas | Helium (He) or Nitrogen (N₂) | Inert gas, flow rate typically 1-2 mL/min |

| Injector Temp. | 250-280 °C | Ensures rapid vaporization of sample |

| Oven Program | Isothermal start (e.g., 50 °C for 2 min), then ramp | Example: 50 °C (2 min) → 10 °C/min → 280 °C (5 min) |

| Detector Temp. | 280-300 °C | Maintains analytes in gaseous state |

| Detector Type | FID or MS | FID for general detection, MS for identification and quantification |

While specific retention times for 2-oxohexanal are not widely reported in the literature, its volatility would place it in a similar elution range to other C6 aldehydes and ketones. Studies involving related compounds like 2-methylidene-5-oxohexanal (B152256) and 2-isopropyl-5-oxohexanal (B107532) have utilized GC-MS for their analysis vulcanchem.comjaper.in.

High-Performance Liquid Chromatography (HPLC) is particularly useful for analyzing compounds that may be less volatile, thermally labile, or more polar than those typically analyzed by GC. For 2-oxohexanal, which possesses both aldehyde and ketone functionalities, reversed-phase HPLC (RP-HPLC) is a suitable separation technique.

RP-HPLC commonly employs C18 or C8 stationary phases, with mobile phases consisting of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol. Gradient elution is often used to optimize the separation of compounds with a range of polarities. Detection can be achieved using UV-Vis detectors, as the carbonyl groups in 2-oxohexanal absorb UV light, or more powerfully, by coupling HPLC with mass spectrometry (LC-MS). LC-MS/MS offers enhanced selectivity and sensitivity, allowing for the detection and quantification of 2-oxohexanal even at low concentrations and in complex matrices. Methods for profiling α-dicarbonyl compounds, which share functional similarities with 2-oxohexanal, often utilize RP-HPLC coupled with UV-Vis or ESI-MS/MS detection nih.gov.

Table 5.1.2: Typical HPLC Parameters for Oxoaldehyde Analysis

| Parameter | Specification | Notes |

| Column Type | Reversed-phase C18 or C8 | Standard for separating polar to moderately non-polar compounds |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Gradient elution optimizes separation of diverse analytes |

| Flow Rate | 0.5 - 1.0 mL/min | Typical for analytical RP-HPLC columns |

| Column Temp. | 25-40 °C | Maintains column performance and analyte stability |

| Detection | UV-Vis (e.g., 210-280 nm) or Mass Spectrometry (LC-MS/MS) | UV-Vis for general detection of carbonyls; MS/MS for specific identification |

| Injection Vol. | 10-50 µL | Standard injection volume |

HPLC methods are crucial for profiling complex mixtures, such as those found in food or biological samples, where 2-oxohexanal might be present alongside numerous other compounds.

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is indispensable for determining the molecular weight and providing structural information about 2-oxohexanal through fragmentation patterns.

Electron Ionization (EI) is a widely used ionization technique in MS, particularly when coupled with GC. In EI, a high-energy electron beam bombards the analyte molecules, causing ionization and often fragmentation. For 2-oxohexanal (C₆H₁₀O₂, MW 114.14), EI-MS would typically yield a molecular ion peak (M⁺) at m/z 114, representing the intact ionized molecule. The molecule is prone to fragmentation due to the presence of two carbonyl groups and an alkyl chain. Characteristic fragmentation pathways include:

Loss of small neutral molecules: Such as CO (loss of 28 Da from the ketone) or CHO (loss of 29 Da from the aldehyde).

Alpha-cleavage: Bond cleavage adjacent to a functional group, which is particularly common for carbonyl compounds, leading to the formation of stable acylium ions or carbocations. For 2-oxohexanal, alpha-cleavage next to the aldehyde could yield an acetyl cation (CH₃CO⁺) at m/z 43. Alpha-cleavage next to the ketone could yield fragments corresponding to the loss of propyl or butyl radicals.

Alkyl chain fragmentation: Cleavage of C-C bonds along the alkyl chain can produce various fragment ions.

Table 5.2.1: Expected EI-MS Fragmentation Patterns for 2-Oxohexanal

| Fragment Ion (m/z) | Loss (Da) | Proposed Fragment Structure | Notes |

| 114 | - | [M]⁺ | Molecular ion |

| 113 | 1 | [M-H]⁺ | Loss of hydrogen atom |

| 86 | 28 | CH₃CH₂CH₂CH₂CH=O⁺ | Loss of CO from ketone |

| 85 | 29 | CH₃CH₂CH₂CH₂C=O⁺ or [M-CHO]⁺ | Loss of CHO from aldehyde or C₂H₅ |

| 71 | 43 | CH₃CH₂CH₂CHO⁺ | Alpha-cleavage next to ketone |

| 57 | 57 | CH₃CO⁺ | Alpha-cleavage next to aldehyde |

| 43 | 71 | CH₃CO⁺ (from alpha-cleavage) | Common fragment for acetyl groups |

The specific fragmentation pattern observed in an EI-MS spectrum provides a unique fingerprint for identifying 2-oxohexanal and distinguishing it from isomers or other compounds.

Tandem Mass Spectrometry (MS/MS), often implemented as LC-MS/MS or GC-MS/MS, offers significantly enhanced specificity and sensitivity for the analysis of 2-oxohexanal. This technique involves selecting a specific precursor ion (e.g., the molecular ion of 2-oxohexanal at m/z 114) and fragmenting it further in a second mass analyzer. The resulting product ions are then detected.

This process allows for:

Increased Selectivity: By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM), interference from other compounds in the sample matrix is minimized.

Enhanced Sensitivity: The targeted detection of specific transitions enables the quantification of analytes at very low concentrations.

Structural Confirmation: The fragmentation pattern of the selected precursor ion provides detailed structural information, confirming the identity of 2-oxohexanal.

For example, a study analyzing related α-dicarbonyl compounds utilized RP-HPLC-ESI-MS/MS nih.gov, demonstrating the applicability of this approach. In another instance, LC-MS/MS was used to quantify degradation products of a related oxoaldehyde . The fragmentation of 2-oxohexanal in MS/MS could involve selective losses of CO or CHO, or characteristic cleavages of the alkyl chain, providing diagnostic product ions.

Table 5.2.2: Potential MS/MS Transitions for 2-Oxohexanal

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Potential Fragmentation Pathway |

| 114 | 86 | 28 | Loss of CO from ketone |

| 114 | 85 | 29 | Loss of CHO from aldehyde |

| 114 | 71 | 43 | Alpha-cleavage next to ketone (loss of C₃H₇) |

| 114 | 57 | 57 | Alpha-cleavage next to aldehyde (loss of C₄H₉, forming CH₃CO⁺) |

These transitions can be monitored to specifically detect and quantify 2-oxohexanal.

Spectroscopic Characterization Methods for 2-Oxohexanal

Spectroscopic techniques provide detailed insights into the molecular structure of 2-oxohexanal by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for confirming the structure of 2-oxohexanal. Based on its structure (CH₃CH₂CH₂CH₂C(=O)CHO), the following signals are expected:

¹H NMR: A characteristic aldehyde proton signal (CHO) typically appears as a singlet in the downfield region (around 9.5-10 ppm). The protons on the carbon adjacent to the aldehyde (α-CH₂) would appear as a triplet around 2.4-2.7 ppm due to coupling with the aldehyde proton and the adjacent CH₂ group. The remaining aliphatic protons (β, γ, δ carbons) would appear in the upfield region (0.9-1.9 ppm), with characteristic splitting patterns (triplet, quintet/multiplet, sextet/multiplet) reflecting their neighboring protons.

¹³C NMR: The aldehyde carbonyl carbon (C=O) is expected to resonate significantly downfield, typically around 190-205 ppm. The ketone carbonyl carbon (C=O) would also appear in the downfield region, potentially slightly further downfield than the aldehyde carbonyl, around 200-215 ppm. The carbon atoms of the alkyl chain would exhibit signals in the aliphatic region (10-50 ppm), with the α-carbon to the aldehyde being more deshielded than the others.

Table 5.3.1: Expected NMR Chemical Shifts for 2-Oxohexanal

| Nucleus | Chemical Shift (ppm) | Multiplicity/Assignment |

| ¹H | 9.5 - 10.0 | s (CHO) |

| ¹H | 2.4 - 2.7 | t (α-CH₂) |

| ¹H | 1.6 - 1.9 | m (β-CH₂) |

| ¹H | 1.3 - 1.6 | m (γ-CH₂) |

| ¹H | 0.9 - 1.0 | t (δ-CH₃) |

| ¹³C | 190 - 205 | Aldehyde C=O |

| ¹³C | 200 - 215 | Ketone C=O |

| ¹³C | 40 - 50 | α-CH₂ (adjacent to aldehyde) |

| ¹³C | 20 - 30 | β-CH₂ |

| ¹³C | 15 - 25 | γ-CH₂ |

| ¹³C | 10 - 15 | δ-CH₃ |

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the presence of key functional groups. For 2-oxohexanal, prominent absorption bands are expected for the carbonyl groups:

C=O Stretch: Two distinct carbonyl stretching vibrations are anticipated. The aldehyde carbonyl (C=O) typically absorbs in the range of 1720-1740 cm⁻¹, while the ketone carbonyl (C=O) usually absorbs around 1710-1725 cm⁻¹. The exact positions can be influenced by molecular structure and conjugation, though 2-oxohexanal does not possess extensive conjugation.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-2960 cm⁻¹. A characteristic, though often weak, band for the aldehyde C-H stretch appears around 2700-2800 cm⁻¹.

Table 5.3.2: Expected IR Absorption Bands for 2-Oxohexanal

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O | 1720 - 1740 | Strong |

| Ketone C=O | 1710 - 1725 | Strong |

| Aliphatic C-H | 2850 - 2960 | Medium |

| Aldehyde C-H | 2700 - 2800 | Weak |

These spectroscopic fingerprints are essential for confirming the identity and purity of synthesized or isolated 2-oxohexanal.

Compound List:

2-Oxohexanal (Hexanal, 2-oxo-)

2-Methylidene-5-oxohexanal

2-Methyl-5-oxohexanal

3,4,5,6-Tetrahydroxy-2-oxohexanal

Hexanal, 3-oxo-2,2,4-triethyl

2-Isopropyl-5-oxohexanal

2-acetyl-5-oxohexanal

4-Hydroxy-5-oxohexanal

4-glucosyl-5,6-dihydroxy-2-oxohexanal

(R)-2-Ethyl-5-oxo-hexanal

trans-2-Hexenal

2,5-Hexanedione

2-Hexanone

n-Hexane

Glyoxal (B1671930) (GO)

Methylglyoxal (B44143) (MGO)

Diacetyl (DA)

3-deoxyglucosone (B13542) (3-DG)

Hydroxypyruvaldehyde

5-hydroxypentane-2,3-dione (B138118)

3,4-dideoxyglucosone-3-ene (3,4-DGE)

4-glucosyl-5,6-dihydroxy-2-oxohexanal (4-G,3-DG)

Oxalate

L-ascorbic acid

2-oxo-L-gulonic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: This technique reveals the number of different types of protons in the molecule, their relative abundance (integration), and their neighboring protons (splitting patterns). For 2-oxohexanal, distinct signals would be expected for the aldehyde proton, the protons adjacent to the carbonyl groups, and the aliphatic protons.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. It can directly identify the presence and chemical environment of the carbonyl carbons (aldehyde and ketone) and the aliphatic carbons. The chemical shifts of the carbonyl carbons are typically found in the downfield region, characteristic of their electron-deficient nature.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups within a molecule by detecting the absorption or scattering of IR radiation at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the presence of specific functional groups based on their characteristic absorption bands. For 2-oxohexanal, key functional groups include the aldehyde carbonyl (C=O) and the ketone carbonyl (C=O) at the alpha position, as well as C-H bonds.

The aldehyde C=O stretch is typically observed in the region of 1720-1740 cm⁻¹ .

The ketone C=O stretch generally appears around 1715 cm⁻¹ .

Characteristic aldehyde C-H stretching vibrations are often seen as weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

Aliphatic C-H stretching vibrations from the alkyl chain would be expected in the 2850-2960 cm⁻¹ region core.ac.ukutdallas.edumasterorganicchemistry.comlibretexts.org. IR spectroscopy provides a molecular fingerprint, making it useful for confirming the presence of these key functional groups in 2-oxohexanal.

Raman Spectroscopy: Raman spectroscopy probes molecular vibrations through inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar or weakly polar bonds. While specific Raman spectral data for 2-oxohexanal were not detailed in the provided search snippets, Raman spectroscopy is generally employed to obtain vibrational fingerprints that can aid in the identification and characterization of organic molecules by revealing the modes of vibration of their constituent bonds spectroscopyonline.comdbc.wroc.plmdpi.comresearchgate.net.

Table 1: Expected Infrared (IR) Absorption Bands for 2-Oxohexanal

| Functional Group/Bond | Expected IR Absorption (cm⁻¹) | Description |

| Aldehyde C=O stretch | 1720-1740 | Strong, sharp band |

| Ketone C=O stretch | 1715 | Strong, sharp band |

| Aldehyde C-H stretch (symm.) | ~2720 | Weak, characteristic band |

| Aldehyde C-H stretch (asymm.) | ~2820 | Weak, characteristic band |

| Aliphatic C-H stretch | 2850-2960 | Medium to strong bands |

Sample Preparation and Derivatization Strategies for 2-Oxohexanal Analysis

Effective analysis of 2-oxohexanal, especially in complex matrices or at low concentrations, often requires specialized sample preparation and derivatization techniques to enhance its volatility, detectability, and chromatographic separation.

Solid Phase Microextraction (SPME) for Volatile Sampling

Solid Phase Microextraction (SPME) is a versatile, solvent-free sample preparation technique widely used for the extraction and pre-concentration of volatile and semi-volatile organic compounds (VOCs) mdpi.comresearchgate.net. Headspace SPME (HS-SPME) is particularly suitable for sampling volatile analytes like 2-oxohexanal.

In HS-SPME, the sample is placed in a vial, and the headspace (vapor phase) above the sample is exposed to a SPME fiber coated with a suitable stationary phase. Analytes partition from the sample headspace onto the fiber coating. The fiber is then directly introduced into an analytical instrument, typically a Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS), for thermal desorption and analysis scielo.brcabidigitallibrary.org.

Key advantages of HS-SPME include its simplicity, speed, sensitivity, and minimal solvent usage. Optimization of extraction parameters such as temperature, extraction time, agitation, and fiber coating is crucial for maximizing the recovery of 2-oxohexanal scielo.brcabidigitallibrary.org. Advanced variations like vacuum-assisted HS-SPME can further reduce extraction times and broaden the range of extractable analytes chromatographyonline.com.

Chemical Derivatization for Enhanced Detection and Separation

Chemical derivatization involves reacting the analyte with a specific reagent to form a new compound (derivative) with improved analytical properties. For 2-oxohexanal, derivatization can be employed to:

Enhance Detectability: By introducing chromophores or fluorophores, derivatization can significantly improve the sensitivity of detection using UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC).

Improve Chromatographic Separation: Derivatization can alter the polarity or volatility of 2-oxohexanal, leading to better peak shape and resolution in GC or HPLC.

Increase Stability: For reactive compounds, derivatization can yield more stable derivatives for analysis.

Common derivatization strategies for carbonyl compounds, including aldehydes and ketones, involve reactions with reagents like hydroxylamines (e.g., O-tert-butylhydroxylamine hydrochloride, TBOX) to form oximes, or hydrazines (e.g., dansylhydrazine) to form hydrazones researchgate.netresearchgate.net. These derivatives often exhibit enhanced chromatographic behavior and increased sensitivity for detection by GC-MS or HPLC-UV/FLD. The choice of derivatization reagent and reaction conditions is critical for efficient and selective derivatization of 2-oxohexanal.

Biological and Ecological Roles of 2 Oxohexanal

Interspecies Chemical Communication and Signaling

Chemical communication between species is fundamental to ecological interactions, mediating everything from predator-prey relationships to symbiotic partnerships. Volatile organic compounds, including aldehydes like 2-oxohexanal, can serve as critical signaling molecules in these complex interactions.

Pheromones are chemical signals used for communication within a species, influencing behaviors such as mating, alarm, and aggregation. Kairomones, conversely, are signals released by one species that benefit another species, often aiding in host location or predator detection. While specific evidence for 2-oxohexanal acting as a pheromone or kairomone is not extensively documented, related compounds have demonstrated such activities. For instance, (E)-4-oxo-2-hexenal, a structural analog, has been identified as a component of sex pheromones in certain plant bugs, attracting males researchgate.netresearchgate.net. Similarly, other α,β-unsaturated aldehydes, like (E)-2-hexenal, are known to be involved in insect defense and signaling nih.gov. The chemical structure of 2-oxohexanal, with its reactive aldehyde and ketone groups, suggests a potential for it to interact with the olfactory systems of insects, possibly contributing to or modulating pheromonal or kairomonal communication. However, direct studies confirming this role for 2-oxohexanal are scarce.

Plants emit a variety of volatile organic compounds (VOCs) in response to herbivore attack, which can mediate interactions with insects. These herbivore-induced plant volatiles (HIPVs) can serve as direct defenses by repelling herbivores or as indirect defenses by attracting predators or parasitoids of the herbivores researchgate.netmdpi.comnih.govresearchgate.net. Compounds like (E)-2-hexenal, a related α,β-unsaturated aldehyde, have been shown to induce plant resistance against insects by triggering signaling pathways, such as the production of reactive oxygen species (ROS) and calcium ion fluxes, leading to enhanced defense responses nih.gov. While 2-oxohexanal itself has not been explicitly identified as a key mediator in these plant-insect defense signaling cascades, its chemical similarity to compounds involved in such interactions suggests it could play a role. Research into the broader class of oxo-aldehydes indicates their involvement in plant defense mechanisms, either as direct deterrents or as signals that prime plant defenses researchgate.netfrontiersin.org.

Ecological Functions in Ecosystems

Beyond direct species interactions, volatile compounds contribute to the broader functioning of ecosystems, influencing atmospheric chemistry and plant community dynamics.

Compound List

2-Oxohexanal (Hexanal, 2-oxo-)

While 2-oxohexanal is a compound with a defined chemical structure and potential for reactivity, its specific ecological roles as a pheromone, kairomone, mediator in plant-insect interactions, or significant contributor to atmospheric BVOC budgets are not yet extensively detailed in scientific literature. Research on related oxo-aldehydes and general VOCs suggests potential pathways for its involvement in these ecological processes. Further investigation is required to elucidate the precise functions and quantitative impact of 2-oxohexanal within these complex biological and environmental systems.

Advanced Research Perspectives and Computational Studies on 2 Oxohexanal

Computational Chemistry Approaches for 2-Oxohexanal Systems

Computational chemistry serves as a powerful tool for investigating molecular structures, reaction energetics, and dynamic interactions at an atomic level. For a reactive α-ketoaldehyde like 2-oxohexanal, these methods can predict chemical behavior and guide experimental design.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool for elucidating complex chemical reaction mechanisms, predicting reaction barriers, and understanding selectivity.

While specific DFT studies focused exclusively on 2-oxohexanal are not prevalent in publicly accessible literature, the principles are widely applied to α-ketoaldehydes and related dicarbonyl compounds. DFT calculations are used to map potential energy surfaces for reactions, identifying the transition states and intermediates involved. rsc.org For instance, in reactions catalyzed by N-heterocyclic carbenes (NHCs), DFT can unravel the multi-step pathways, including nucleophilic attack, the formation of key intermediates like the Breslow intermediate, and the final catalyst regeneration steps. rsc.org Such computational analysis helps explain experimentally observed regioselectivity and stereoselectivity by comparing the energy barriers of different possible reaction pathways. rsc.org

Furthermore, DFT is employed to study cycloaddition reactions involving related dienylfuran structures, determining whether a reaction proceeds through a concerted or stepwise mechanism by calculating the activation free energies of the proposed pathways. pku.edu.cn These theoretical investigations provide deep mechanistic insights that are often difficult to obtain through experimental means alone and are valuable for designing more effective and selective catalysts for reactions involving keto-aldehydes. rsc.orgrsc.org

Molecular Dynamics Simulations of 2-Oxohexanal Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This approach allows researchers to observe how molecules like 2-oxohexanal interact with their environment over time, providing a dynamic picture of complex biomolecular processes that complements the static information from quantum chemistry. nih.govnih.gov

MD simulations are particularly valuable for understanding how small molecules interact with biological macromolecules such as proteins and nucleic acids. researchgate.net For example, simulations can reveal how aldehydes bind to active sites in enzymes or interact with structural components of cell membranes. nih.govnih.gov Studies on other toxic aldehydes have used MD simulations to investigate their interactions with biopolymers like starch, showing how these molecules migrate and bind, primarily driven by interactions with components such as amylose. nih.gov These simulations can elucidate the forces driving the interaction, such as hydrogen bonding and van der Waals forces. researchgate.net

By simulating 2-oxohexanal in aqueous or lipid environments, researchers can predict its conformational preferences, diffusion behavior, and potential to cross biological membranes. This information is critical for understanding its bioavailability and mechanisms of action within a biological system. nih.govamanote.com

Integration of Omics Technologies in Oxoaldehyde Research

"Omics" technologies refer to a suite of high-throughput methods aimed at the universal detection and characterization of large sets of biological molecules, such as genes (genomics), mRNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics). fraunhofer.desemanticscholar.org Integrating these technologies provides a holistic view of the cellular and systemic responses to stimuli, including exposure to reactive oxoaldehydes like 2-oxohexanal. nih.gov

Proteomics: This field focuses on the large-scale study of proteins, particularly their structures and functions. nih.gov Reactive aldehydes are known to form adducts with proteins, altering their function. Proteomics can identify specific protein targets of 2-oxohexanal by detecting mass shifts corresponding to covalent modifications. This helps to pinpoint cellular pathways that are disrupted by oxoaldehyde exposure. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.gov Metabolomics can reveal changes in metabolic pathways following exposure to 2-oxohexanal. nih.gov For example, it can identify biomarkers of oxidative stress or the downstream products of 2-oxohexanal metabolism, offering insights into its detoxification or bioactivation pathways. nih.gov

Lipidomics: A sub-discipline of metabolomics, lipidomics involves the comprehensive analysis of lipids. Since 2-oxohexanal can be generated during lipid peroxidation, lipidomics is crucial for understanding its formation and its effects on cell membrane composition and signaling pathways involving lipids.

By combining these omics approaches, researchers can build comprehensive models of the biological impact of 2-oxohexanal, linking its chemical reactivity to specific cellular responses and disease pathologies. fraunhofer.denih.gov

Future Directions in 2-Oxohexanal Research and Applications

Future research on 2-oxohexanal and other α-ketoaldehydes is poised to expand in several key directions, driven by advances in analytical and computational techniques.

Biomarker Development: A major focus will be on validating 2-oxohexanal and its metabolites or adducts as reliable biomarkers for specific diseases, particularly those linked to oxidative stress and lipid peroxidation. Advanced mass spectrometry and omics platforms will be central to identifying and quantifying these markers in accessible biological samples like blood or urine. fraunhofer.detempus.com

Therapeutic Targets: Understanding the specific proteins and pathways targeted by 2-oxohexanal can unveil new therapeutic targets. For instance, if 2-oxohexanal is found to inactivate a key enzyme in a particular disease, strategies could be developed to protect that enzyme or to scavenge the aldehyde.

Synthetic Chemistry Applications: The high reactivity of the 1,2-dicarbonyl motif in α-ketoaldehydes makes them valuable building blocks in organic synthesis. nih.gov They are used as versatile intermediates for constructing complex heterocyclic systems, which are common scaffolds in pharmaceuticals and natural products. chemrxiv.org Future work will likely focus on developing novel, highly selective catalytic methods for synthesizing and utilizing these compounds in a safe and efficient manner. rsc.orgchemrxiv.org For example, they can serve as precursors in the synthesis of α-ketoamides, which are present in several FDA-approved drugs. chemrxiv.org

The continued integration of computational studies with advanced experimental techniques will be essential for unlocking the full potential of 2-oxohexanal research, from fundamental biochemistry to innovative applications in medicine and synthetic chemistry.

Q & A

Q. What experimental methodologies are recommended for quantifying hexanal as an oxidative marker in lipid-rich matrices?

Gas chromatography-mass spectrometry (GC-MS) coupled with dynamic headspace sampling is the gold standard. Key parameters include:

- Using a Tenax TA trap and a cooled injection system (CIS) at −60°C to focus volatile compounds .

- Capillary columns (e.g., DB-5, 60 m × 0.25 mm) and selected ion monitoring (SIM) at m/z 56 for hexanal detection .

- Validation metrics: Linear range (10 ng mL⁻¹–1 µg mL⁻¹), LOD/LOQ (3.3–9.8 ng mL⁻¹), and intra-day RSD <4% .

- Sample preparation optimization: For rice, grinding improves sensitivity, while low incubation temperatures (30°C) minimize artifact formation .

Q. How does hexanal delay fruit ripening, and what biochemical assays confirm its efficacy?

Hexanal inhibits phospholipase D (PLD), an enzyme critical to membrane lipid degradation during senescence. Methodological validation includes:

- qRT-PCR : Quantifying PLD gene suppression in treated fruits (e.g., bananas) .

- Firmness and respiration rate assays : Hexanal-treated fruits show reduced weight loss (e.g., 1200 ppm vapor extends banana shelf life to 18 days) and delayed climacteric respiration peaks .

- Enzyme activity assays : Direct measurement of PLD inhibition in vitro using radiolabeled substrates .

Advanced Research Questions

Q. How can contradictory data on hexanal’s efficacy in different fruit species be resolved?

Discrepancies arise from species-specific PLD isoforms, treatment protocols (vapor vs. aqueous formulations), and environmental factors. Strategies include:

- Comparative transcriptomics : Identify PLD isoform expression patterns across fruits (e.g., tomatoes vs. bananas) .

- Dose-response optimization : For mangoes, 4-hour vapor exposure accelerates spoilage, while 2-hour exposure extends shelf life due to microbial inhibition thresholds .

- Multivariate statistical models : Correlate hexanal concentration, treatment duration, and postharvest storage conditions using ANOVA and principal component analysis (PCA) .

Q. What molecular mechanisms underlie hexanal’s antifungal activity against Aspergillus flavus?

Hexanal disrupts mitochondrial function and induces apoptosis in fungal spores. Key methodologies:

- Reactive oxygen species (ROS) assays : Flow cytometry with DCFH-DA staining confirms ROS accumulation .

- Transcriptomics : RNA-seq reveals downregulation of ATP synthase, cytochrome c oxidase, and autophagy-related genes (ATG8) .

- Electron microscopy : Visualizes mitochondrial cristae fragmentation and DNA damage in spores .

Q. How can non-enzymatic (LOX-independent) hexanal formation pathways be studied in protein-rich systems?

Reducing agents (e.g., dithiothreitol) and transition metals (e.g., Fe²⁺) drive LOX-independent hexanal synthesis. Experimental approaches:

- Metal chelation : Add EDTA to ISP (isolated soy protein) slurries to suppress iron-catalyzed linoleic acid oxidation .

- Isotopic labeling : Use ¹³C-linoleic acid to trace hexanal origins in model systems .

- Kinetic analysis : Compare reaction rates under anaerobic vs. aerobic conditions to decouple LOX and non-LOX pathways .

Methodological Challenges and Solutions

Q. What are the limitations of hexanal as a universal oxidative marker in complex food matrices?

- Matrix interference : Co-eluting volatiles (e.g., pentanal) in GC-MS require advanced separation (e.g., two-dimensional GC) .

- pH dependence : Hexanal stability decreases in acidic emulsions, necessitating pH-controlled sampling .

- Alternative markers : Pair hexanal with TBARS or peroxide values (PV) for comprehensive oxidation profiling .

Q. How can structural biology techniques elucidate hexanal’s interaction with PLD at the atomic level?

- X-ray crystallography : Co-crystallize PLD with hexanal to identify binding pockets .

- Molecular dynamics simulations : Model hexanal’s diffusion through PLD’s hydrophobic membrane-binding domain .

- Site-directed mutagenesis : Validate critical residues (e.g., His442 in PLD’s active site) via knockout assays .

Data Interpretation and Validation

Q. Why do some studies report weak correlations between hexanal and sensory evaluation scores for lipid oxidation?

- Threshold variability : Hexanal’s odor detection threshold (0.5–5 ppb) may mask its relevance in high-fat systems .

- Synergistic effects : Combine hexanal with other aldehydes (e.g., 2,4-decadienal) in multivariate regression models .

- Panelist training : Use quantitative descriptive analysis (QDA) to standardize sensory terms like "rancid" or "grassy" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.